molecular formula C16H19NO B3745441 2-{[benzyl(ethyl)amino]methyl}phenol

2-{[benzyl(ethyl)amino]methyl}phenol

Cat. No.: B3745441
M. Wt: 241.33 g/mol
InChI Key: MRCLFERJXYCKON-UHFFFAOYSA-N
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Description

2-{[Benzyl(ethyl)amino]methyl}phenol is a phenolic derivative featuring a benzyl-ethylamine substituent at the ortho position of the phenol ring. Its structure enables diverse interactions, including hydrogen bonding, metal coordination, and hydrophobic effects, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[[benzyl(ethyl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-17(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16(15)18/h3-11,18H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCLFERJXYCKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the phenol ring and the amine side chain. Key analogs include:

Compound Name Substituent (Position) Key Structural Features Reference ID
2-{[Benzyl(ethyl)amino]methyl}-4-chlorophenol Cl (4) Halogen enhances electronegativity
2-{[Benzyl(ethyl)amino]methyl}-4-bromophenol Br (4) Larger halogen increases steric bulk
2-{[Benzyl(ethyl)amino]methyl}-4,6-diiodophenol I (4,6) Heavy halogens improve lipophilicity
2-((2-(Benzimidazol-2-yl)ethyl)iminomethyl)phenol Benzimidazole (side chain) Heterocyclic arm enhances metal coordination
2,4-Di-tert-butyl-6-{2-(dimethylamino)ethylamino}methyl-phenol tert-Butyl (2,4), dimethylamino (side chain) Bulky groups restrict conformational flexibility

Key Observations :

  • Halogen Substitution : Chloro, bromo, and iodo analogs exhibit improved inhibitory activity against anthrax toxin lethal factor (LF), with IC50 values inversely correlating with halogen size (e.g., 4-I derivative: IC50 = 49.5 µM; 4-Cl: 67.5 µM) . Heavy halogens enhance lipophilicity and steric interactions in binding pockets.
  • Benzimidazole Incorporation : Replacement of the benzyl-ethylamine group with a benzimidazole side chain (as in ) creates a tridentate ligand for Cu(II) complexes, demonstrating versatility in coordination chemistry.
  • Steric Effects : Bulky tert-butyl groups () reduce molecular flexibility but stabilize crystal packing via weak C–H⋯π interactions.

Inhibitory Activity Against Anthrax Toxin Lethal Factor (LF) :

  • 2-{[Benzyl(ethyl)amino]methyl}-4,6-diiodophenol: IC50 = 49.5 ± 1.5 µM
  • 4-Chloro Analog : IC50 = 67.5 ± 2.0 µM
  • 4-Bromo Analog : IC50 = 73.9 ± 4.5 µM

The 4,6-diiodo derivative shows the highest potency, likely due to stronger hydrophobic interactions and halogen bonding in the LF active site.

Metal Coordination and Computational Docking

  • Zinc Chelation: The phenolic oxygen in 2-{[benzyl(ethyl)amino]methyl}phenol coordinates Zn(II) in LF’s active site, mimicking natural hydroxamate inhibitors (Surflex-Dock score ≈ 10.07–10.48) .
  • Comparison with Hydroxamates : Peptide hydroxamates (e.g., GM6001) show higher affinity (IC50 = 10.2 µM; Surflex-Dock score = 10.55) due to bidentate Zn coordination .
  • Copper Complexation: Analogous imine-phenol ligands (e.g., ) form stable Cu(II) complexes with distorted square pyramidal geometries, highlighting the scaffold’s adaptability in metallodrug design.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Halogenation increases logP values, enhancing membrane permeability. The 4,6-diiodo derivative is predicted to have the highest logP among analogs .
  • Hydrogen Bonding: The phenolic –OH and tertiary amine enable strong intramolecular H-bonds, stabilizing the molecule in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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